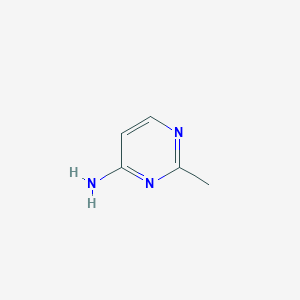

2-Methylpyrimidin-4-amine

Descripción general

Descripción

2-Methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H7N3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

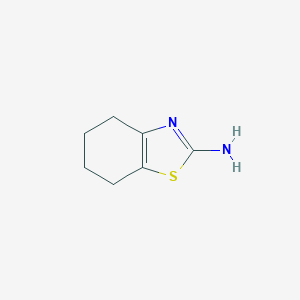

Novel 2-aminopyrimidine derivatives, which include 2-Methylpyrimidin-4-amine, were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The synthesis process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecule has a methyl group attached to the second carbon atom and an amine group attached to the fourth carbon atom .Physical And Chemical Properties Analysis

2-Methylpyrimidin-4-amine is a solid at room temperature. It has a molecular weight of 145.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources .Aplicaciones Científicas De Investigación

Synthesis and Fragmentation Studies : Erkin et al. (2015) focused on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, which involved the reaction of 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols. They investigated the main fragmentation pathway of these compounds under positive electrospray ionization (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).

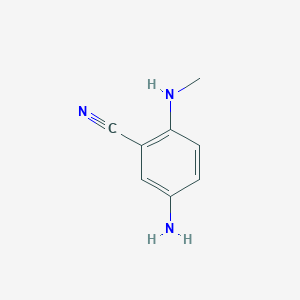

Antihypertensive Agent Study : A molecule structurally similar to 2-Methylpyrimidin-4-amine, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated by Aayisha et al. (2019) for its potential as an antihypertensive agent, acting as a potential I1 imidazoline receptor agonist (Aayisha, Devi, Janani, Muthu, Raja, Sevvanthi, & et al., 2019).

Thiazolo[4,5‐d]pyrimidine Derivatives Synthesis : Bakavoli, Nikpour, and Rahimizadeh (2006) developed a method to obtain 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to new thiazolo[4,5-d] pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

A2B Adenosine Receptor Antagonist Discovery : Vidal et al. (2007) identified a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A2B adenosine receptor antagonists, highlighting compound 5 for its high affinity and efficacy in in vitro models (Vidal, Nueda, Esteve, Doménech, Benito, Reinoso, & et al., 2007).

Crystal and Molecular Structure Analysis : Odell, McCluskey, Failes, and Tiekink (2007) examined the crystal and molecular structures of compounds similar to 2-Methylpyrimidin-4-amine, focusing on their conformational differences and hydrogen-bonding interactions in crystal structures (Odell, McCluskey, Failes, & Tiekink, 2007).

Antimicrobial Activity Study : Erkin and Krutikov (2007) synthesized a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and investigated their antituberculous effect, highlighting their pronounced biological activity (Erkin & Krutikov, 2007).

Antibacterial Agent Synthesis : Etemadi et al. (2016) developed a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines with potential antibacterial activity, demonstrating their effectiveness against various bacteria (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, & et al., 2016).

Anti-HIV-1 Evaluation : Loksha et al. (2016) synthesized novel MC-1220 analogs, evaluated as non-nucleoside reverse transcriptase inhibitors against HIV-1, with some compounds showing comparable activity to MC-1220 (Loksha, Pedersen, Loddo, & la Colla, 2016).

Mecanismo De Acción

Target of Action

The primary targets of 2-Methylpyrimidin-4-amine are currently unknown . The compound belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Result of Action

Some pyrimidinamine derivatives have shown excellent biological activity, including antitrypanosomal and antiplasmodial activities .

Safety and Hazards

Propiedades

IUPAC Name |

2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDLTTVBNOGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304309 | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrimidin-4-amine | |

CAS RN |

74-69-1 | |

| Record name | 74-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between thiamine and 2-methylpyrimidin-4-amine in terms of taste enhancement?

A1: Research indicates that thiamine can act as a precursor to various 2-methylpyrimidin-4-amine derivatives that exhibit kokumi taste-enhancing properties. [, ] This transformation occurs through Maillard-type reactions, particularly under specific conditions of heat and pH. [] Several of these thiamine-derived compounds have been identified and their taste thresholds determined. [, ]

Q2: Can you provide examples of specific 2-methylpyrimidin-4-amine derivatives and their taste thresholds?

A2: Certainly. Some examples include:

- S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine: This compound has a taste threshold of 35-120 µmol/L. []

- 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one: This derivative also exhibits kokumi activity within the 35-120 µmol/L range. []

- 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine: This compound shows a taste threshold in the same range as the previous two. []

Q3: Are these taste-enhancing 2-methylpyrimidin-4-amine derivatives found naturally in food?

A3: Yes, research suggests that some of these derivatives can be considered naturally "food-borne" taste enhancers. [] They have been detected in thermally processed foods with naturally high thiamine content. []

Q4: How can the formation of these kokumi-active compounds be optimized?

A4: Studies have shown that adjusting reaction parameters can significantly impact the yield of desired 2-methylpyrimidin-4-amine derivatives. For instance, maximizing the formation of 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one and 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine from thiamine can be achieved by controlling the pH (optimal at 6.5), heating time (120 minutes), and temperature (120 °C). [] Additionally, novel solvent systems like Natural Deep Eutectic Solvents (NADES) have shown promise in boosting the production of these compounds. []

Q5: What is the significance of developing a continuous flow synthesis method for 5-(aminomethyl)-2-methylpyrimidin-4-amine?

A5: 5-(aminomethyl)-2-methylpyrimidin-4-amine is a key intermediate in the synthesis of vitamin B1 (thiamine). [, ] Developing a fully continuous flow synthesis method for this intermediate offers several advantages, including improved safety, efficiency, and scalability compared to traditional batch processes. [, ] This advancement can contribute to a more sustainable and cost-effective production of thiamine, which is essential for human health.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)

![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)